molecular formula C20H23N3O5 B12747111 Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester CAS No. 134440-55-4

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester

Cat. No.: B12747111
CAS No.: 134440-55-4
M. Wt: 385.4 g/mol
InChI Key: WYAOOYQXXBXTAQ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzene ring, a propanoic acid group, a tert-butyl group, a hydroxyl group, a nitrophenyl group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester typically involves multiple steps. One common method includes the azo coupling reaction, where an aromatic amine reacts with a nitroaromatic compound in the presence of a coupling agent. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its azo linkage.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form aromatic amines, which may interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 4-hydroxy-3-(1,1-dimethylethyl)-5-((2-nitrophenyl)azo)-, methyl ester
  • Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((4-nitrophenyl)azo)-, methyl ester

Uniqueness

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester is unique due to the specific positioning of the nitrophenyl group and the tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the azo linkage also imparts distinct properties, making it valuable for various applications.

Properties

CAS No.

134440-55-4

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 3-[3-tert-butyl-4-hydroxy-5-[(2-nitrophenyl)diazenyl]phenyl]propanoate

InChI

InChI=1S/C20H23N3O5/c1-20(2,3)14-11-13(9-10-18(24)28-4)12-16(19(14)25)22-21-15-7-5-6-8-17(15)23(26)27/h5-8,11-12,25H,9-10H2,1-4H3

InChI Key

WYAOOYQXXBXTAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N=NC2=CC=CC=C2[N+](=O)[O-])O

physical_description

Other Solid

Origin of Product

United States

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